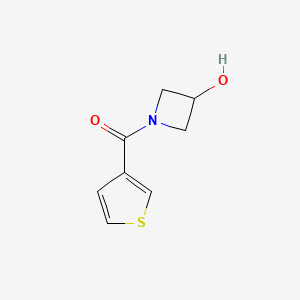
3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
説明
3-(3-(Aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one, also known as AMPY, is a novel synthetic compound with interesting properties and potential applications in scientific research. AMPY is a member of the pyrrolidinone family of compounds, which are known for their wide range of biological activities and pharmacological properties.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research indicates that pyrrolidin-2-ones and their derivatives, including compounds with structures similar to "3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one," are of significant interest due to their presence in many natural products and biologically active molecules. These compounds are pivotal in the synthesis of new medicinal molecules, offering paths to enhanced biological activity through the introduction of various substituents. This is crucial for developing new drugs with improved effectiveness and specificity (Rubtsova et al., 2020).
Antimicrobial and Antioxidant Activities
Heterocyclic compounds with aminomethyl groups have been studied for their potential antimicrobial and antioxidant activities. For instance, studies on Schiff bases derived from 3-aminomethyl pyridine demonstrated significant anticonvulsant and potentially antimicrobial activities (Pandey & Srivastava, 2011). This indicates a potential for the use of similar compounds in medical research, particularly in the development of new antimicrobial agents.
Biological Evaluation for Anticancer Properties
Compounds related to "3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one" have been synthesized and evaluated for their biological activities, including anticancer properties. The synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer agents represent a significant area of research. These studies suggest the potential of such compounds in therapeutic applications against various cancer types (Rahmouni et al., 2016).
Applications in Material Science
The structural and functional versatility of heterocyclic compounds extends to material science, where their unique properties can be harnessed for developing new materials with specific optical, electronic, or mechanical characteristics. For example, research into the synthesis and properties of heterocyclic Schiff bases reveals potential anticonvulsant agents, hinting at the broader applicability of these compounds beyond pharmacology (Hakobyan et al., 2020).
作用機序
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors , making them an attractive strategy for cancer therapy .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs . They bind to the receptors, inhibiting their activity and subsequently disrupting the signaling pathways they regulate .
Biochemical Pathways
Upon binding to FGFRs, these compounds can disrupt several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
A similar compound was found to have a long dissociation half-life (7 hours), very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been shown to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cancer cells .
Action Environment
The pharmacokinetic properties of a similar compound suggest it may be suitable for inhaled administration, indicating that factors such as the respiratory environment could potentially influence its action .
特性
IUPAC Name |
3-[3-(aminomethyl)pyrrolidin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-5-3-12-9(10(13)15)14-4-2-8(6-11)7-14/h3,5,8H,2,4,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSIEAQIBYDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(aminomethyl)pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



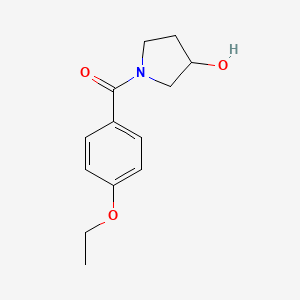
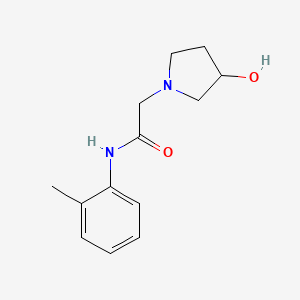
![1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468538.png)
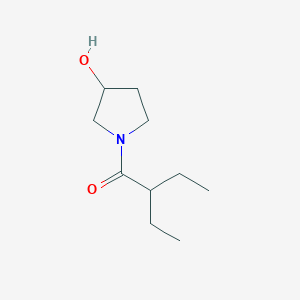
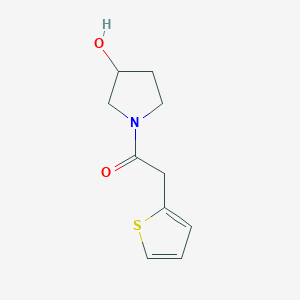

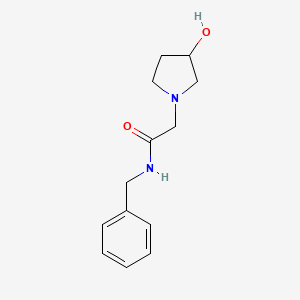
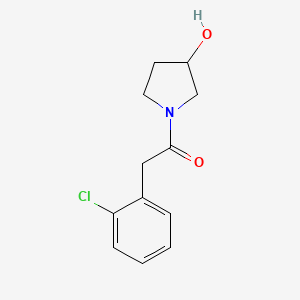
![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)

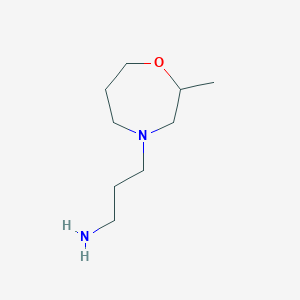
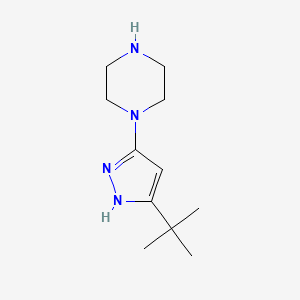
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)
